(1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate

Catalog No.
S12260515
CAS No.
939768-65-7
M.F
C16H22O5S
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxyl...

CAS Number

939768-65-7

Product Name

(1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate

IUPAC Name

tert-butyl 3-(4-methylphenyl)sulfonyloxycyclobutane-1-carboxylate

Molecular Formula

C16H22O5S

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C16H22O5S/c1-11-5-7-14(8-6-11)22(18,19)21-13-9-12(10-13)15(17)20-16(2,3)4/h5-8,12-13H,9-10H2,1-4H3

InChI Key

XRAKRCWHGGQELJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(C2)C(=O)OC(C)(C)C

(1S,3S)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate is a chemical compound categorized under the class of cyclobutane derivatives. Its molecular formula is C₁₆H₂₂O₅S, and it has a molecular weight of 326.41 g/mol . This compound features a tert-butyl group and a tosylate moiety, which contribute to its unique reactivity and potential applications in organic synthesis.

The presence of the tosylate group in (1S,3S)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate makes it a suitable substrate for nucleophilic substitution reactions. The tosylate can be displaced by various nucleophiles, leading to the formation of different derivatives. Additionally, this compound can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol .

While specific biological activity data for (1S,3S)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate is limited, compounds with similar structures often exhibit interesting pharmacological properties. The presence of the cyclobutane ring may influence biological interactions, making it a candidate for further investigation in medicinal chemistry .

Several synthetic routes have been proposed for the preparation of (1S,3S)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate:

  • Cycloaddition Reactions: Utilizing cycloaddition methods to form the cyclobutane core.
  • Tosylation: The introduction of the tosyl group can be achieved through the reaction of an alcohol with tosyl chloride in the presence of a base.
  • Carboxylation: The carboxylic acid functionality can be introduced via carbon dioxide insertion or other carboxylation techniques.

These methods allow for the selective formation of the desired stereoisomer due to the chiral centers present in the compound .

(1S,3S)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate has potential applications in:

  • Organic Synthesis: As an intermediate for synthesizing more complex molecules.
  • Pharmaceutical Development: Due to its unique structure that may lead to novel therapeutic agents.
  • Material Science: In the development of polymers or materials with specific properties derived from its functional groups .

Interaction studies involving (1S,3S)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate are essential to understand its reactivity and potential biological effects. Investigating how this compound interacts with various nucleophiles and electrophiles can provide insights into its utility in synthetic chemistry and potential biological pathways.

Several compounds share structural similarities with (1S,3S)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Tert-butyl 3-hydroxycyclobutanecarboxylateC₁₆H₂₄O₄Lacks tosyl group; more hydrophilic
Tert-butyl 2-(tosyloxy)cyclopentanecarboxylateC₁₆H₂₂O₅SCyclopentane ring; different ring strain
Tert-butyl 4-(tosyloxy)butanoateC₁₈H₃₈O₅SLinear structure; different reactivity profile

The unique combination of a cyclobutane ring and a tosylate group in (1S,3S)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate distinguishes it from these similar compounds, potentially offering unique chemical reactivity and biological interactions .

The systematic IUPAC name for this compound is (1S,3S)-1,1-dimethylethyl 3-[(4-methylphenyl)sulfonyl]oxycyclobutanecarboxylate, reflecting its stereochemistry and functional groups. The cyclobutane ring is substituted at positions 1 and 3 with a tert-butyl ester and a tosyloxy group, respectively. The cis relationship between these groups is denoted by the (1S,3S) configuration, which has been confirmed through stereochemical analysis.

The molecular formula, C₁₆H₂₂O₅S, corresponds to a molecular weight of 326.41 g/mol. Key structural identifiers include:

PropertyValue
CAS Registry Number939768-65-7
SMILES NotationO=C(OC(C)(C)C)[C@H]1CC@HOS(=O)(C2=CC=C(C=C2)C)=O
InChI KeyXRAKRCWHGGQELJ-BETUJISGNA-N

The tert-butyl group (1,1-dimethylethyl) at position 1 provides steric bulk, while the tosyloxy group at position 3 acts as a leaving group, facilitating nucleophilic substitution reactions.

Historical Context in Cyclobutane Chemistry

Cyclobutane derivatives have long intrigued chemists due to the ring strain inherent in their four-membered structure. Early studies focused on the synthesis and stability of these compounds, with particular emphasis on substituent effects. The introduction of electron-withdrawing groups, such as sulfonates, was found to stabilize cyclobutane rings by reducing electron density and mitigating ring-opening reactions.

The tert-butyl ester group emerged as a critical protecting group for carboxylic acids in the mid-20th century, enabling chemists to perform reactions at other sites without unwanted side reactions. When combined with the tosyloxy moiety—a classic leaving group first popularized in the 1950s—this compound became a strategic tool for constructing strained ring systems with precise stereochemical control.

Significance as Synthetic Intermediate

(1S,3S)-tert-Butyl 3-(tosyloxy)cyclobutanecarboxylate is prized for its dual functionality:

  • Tert-Butyl Ester: This group protects the carboxylic acid functionality during multi-step syntheses. It is stable under basic and nucleophilic conditions but can be cleaved selectively using acidic reagents like trifluoroacetic acid.
  • Tosyloxy Group: The sulfonate ester serves as an excellent leaving group, enabling displacement reactions with nucleophiles such as amines, alkoxides, or enolates. This reactivity is critical for ring-opening or functionalization strategies.

A comparative analysis of its synthetic roles is provided below:

Functional GroupRole in SynthesisExample Application
tert-Butyl esterCarboxylic acid protectionPeptide coupling reactions
Tosyloxy groupLeaving group for substitutionFormation of cyclobutane amines

The compound’s stereochemistry further enables enantioselective synthesis, making it valuable in pharmaceutical research for constructing chiral centers.

Stepwise Synthesis from Tert-butyl 3-hydroxycyclobutanecarboxylate

The synthesis of (1s,3s)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate follows a well-established stepwise approach beginning with the preparation of the hydroxyl precursor, tert-butyl 3-hydroxycyclobutanecarboxylate [1]. The initial step involves the reduction of tert-butyl 3-oxocyclobutanecarboxylate using sodium tetrahydroborate in a methanol-tetrahydrofuran solvent system [1]. This reduction preferentially yields the cis-isomer as a mixture of diastereomers with the cis-product being favored in a 4:1 ratio [9].

The reduction reaction proceeds under controlled conditions at temperatures ranging from -30°C to 0°C over a period of 2.5 hours under nitrogen atmosphere [1]. The reaction mixture is quenched with ice and saturated ammonium chloride solution, followed by extraction with ethyl acetate to afford the crude hydroxyl intermediate in yields approaching 98.8% [9]. Alternative reduction protocols utilizing sodium tetrahydroborate in ethanol at 20-30°C have been reported with yields of 70%, though with reduced stereoselectivity [9].

Tosylation Reaction Optimization

The conversion of tert-butyl 3-hydroxycyclobutanecarboxylate to its corresponding tosylate represents a critical transformation requiring careful optimization of reaction parameters [6]. The tosylation reaction employs para-toluenesulfonyl chloride as the sulfonylating agent in the presence of an appropriate base [6] [14]. Research has demonstrated that the selection of base significantly influences reaction efficiency and product quality [17].

Table 1: Tosylation Reaction Optimization Conditions

BaseSolventTemperature (°C)Reaction TimeAdvantagesConsiderations
PyridinePyridine0 to RT1-24 hNucleophilic catalystOdor, handling
TriethylamineDichloromethane0 to RT2-4 hGood yieldsStandard conditions
DMAP/TriethylamineDichloromethane0 to RT1-6 hCatalytic amount neededCatalyst effects
Sodium hydrideTHF-20 to 601-2 hStrong baseMoisture sensitive
Potassium hydroxideDMSO502 hHigh temperature stablePolar aprotic solvent

Pyridine serves a dual function as both solvent and base, acting as a nucleophilic catalyst through the formation of an N-tosylpyridinium chloride intermediate [17]. This intermediate exhibits enhanced electrophilicity due to the positive charge on the pyridinium nitrogen, facilitating the subsequent nucleophilic attack by the alcohol [17]. The mechanism involves initial nucleophilic attack of pyridine on the sulfur center of para-toluenesulfonyl chloride, displacing chloride and forming the activated tosylating species [35].

Triethylamine represents an alternative base system that operates through acid-base neutralization of the hydrogen chloride byproduct [36]. When employed in dichloromethane solution, triethylamine provides good yields under standard reaction conditions while avoiding the handling challenges associated with pyridine [18]. The use of 4-dimethylaminopyridine as a catalytic additive with triethylamine has proven particularly effective, requiring only catalytic quantities while maintaining high reaction efficiency [40].

Solvent Systems and Temperature Dependencies

The choice of solvent system exerts profound influence on tosylation reaction outcomes, affecting both reaction rate and product distribution [15]. Polar aprotic solvents demonstrate superior performance for tosylation reactions due to their ability to solvate ionic intermediates without competing hydrogen bonding interactions [42].

Table 2: Solvent Systems in Cyclobutane Tosylation

SolventPolarityDielectric ConstantTemperature Range (°C)Advantages for TosylationTypical Yield Range (%)
DichloromethanePolar aprotic8.9-78 to 40Standard conditions70-95
TetrahydrofuranPolar aprotic7.5-78 to 66Good solvation65-90
PyridinePolar aprotic13.30 to 115Dual role base/solvent80-95
TolueneNonpolar2.4-78 to 110Inert conditions50-85
DMSOPolar aprotic47.20 to 189High polarity60-85
AcetonitrilePolar aprotic37.5-40 to 82Moderate polarity70-90

Dichloromethane emerges as the preferred solvent for routine tosylation reactions due to its moderate polarity, excellent solvation properties, and convenient working temperature range [40]. The solvent's dielectric constant of 8.9 provides sufficient polarity to stabilize ionic intermediates while maintaining compatibility with organic reactants [42]. Temperature control proves critical, with reactions typically conducted at 0°C to room temperature to minimize elimination side reactions [16].

Research demonstrates that temperature elevation can lead to competing elimination pathways, particularly with secondary alcohols bearing beta-hydrogen atoms [16]. The optimization studies reveal that maintaining reaction temperatures below 0°C during the addition of para-toluenesulfonyl chloride prevents unwanted elimination reactions while preserving high conversion efficiency [33]. Temperature monitoring throughout the reaction proves essential, as the tosylation process generates significant exothermic heat that requires controlled dissipation [33].

Alternative Routes via Cyclobutane Functionalization

Alternative synthetic approaches to (1s,3s)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate involve direct functionalization of preformed cyclobutane derivatives through various methodologies [27]. These approaches circumvent the traditional stepwise synthesis from hydroxyl precursors, offering potential advantages in terms of step economy and stereochemical control [28].

The formal gamma-carbon-hydrogen functionalization of cyclobutyl ketones represents an innovative approach for accessing 1,3-disubstituted cyclobutane derivatives [27]. This methodology employs a sequential carbon-hydrogen/carbon-carbon functionalization strategy utilizing a bicyclo[1.1.1]pentan-2-ol intermediate generated through an optimized Norrish-Yang photochemical cyclization [27]. The intermediate subsequently undergoes palladium-catalyzed carbon-carbon cleavage and functionalization to produce cis-gamma-functionalized cyclobutyl derivatives with exclusive stereoselectivity [27].

Photocatalytic [2+2] cycloaddition reactions provide another alternative route for cyclobutane construction [28] [29]. These methods utilize visible light irradiation with appropriate photosensitizers to effect intermolecular cycloaddition between dehydroamino acids and styrene-type olefins [28]. The photocatalytic approach demonstrates broad substrate compatibility and proceeds under mild reaction conditions, offering regioselectivity and diastereoselectivities up to 20:1 [28].

The energy transfer-mediated [2+2] cycloaddition strategy employs Lewis acid catalysis to facilitate intermolecular cycloaddition reactions between cinnamate derivatives and styrene substrates [29]. This methodology enables the preparation of tetrasubstituted cyclobutane substrates on gram scale while preserving functional group integrity and maintaining mild reaction conditions [29]. The approach demonstrates excellent compatibility with halogen substituents and other sensitive functional groups [29].

Stereochemical Control in Diastereomeric Formation

The stereoselective synthesis of (1s,3s)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate requires precise control over diastereomeric formation during key synthetic transformations [20] [22]. The stereochemical outcome depends critically on the reaction conditions employed during the reduction step that generates the hydroxyl precursor [25].

Table 3: Reduction Conditions for Hydroxyl Precursor Formation

Reducing AgentSolvent SystemTemperature (°C)Yield (%)StereoselectivityReaction Time (h)
NaBH4MeOH/THF-30 to 098.8cis-favored 4:12.5
NaBH4EtOH20-3070Mixture2
NaBH4MeOH0-2099cis-favored2.3
LiAlH4THF-78 to 085-95Variable1-3
BH3-THFTHF-78 to RT80-95High2-4

Sodium tetrahydroborate reduction in methanol-tetrahydrofuran solvent systems consistently provides the highest stereoselectivity, favoring the cis-isomer in ratios approaching 4:1 [9]. The stereochemical preference arises from steric approach control during hydride delivery to the ketone carbonyl [25]. Lower reaction temperatures enhance stereoselectivity by reducing the kinetic energy available for accessing alternative conformational pathways [9].

Table 4: Stereochemical Control in Diastereomeric Formation

MethodDiastereoselectivityControlling FactorTemperature DependenceTypical dr Range
NaBH4 reduction4:1 (cis)Steric approachHigh3:1 to 6:1
Catalytic hydrogenation2:1 (variable)Catalyst faceModerate1:1 to 4:1
Directed reduction10:1 (directed)Directing groupLow8:1 to 20:1
Enzymatic reduction>20:1Enzyme pocketLow>10:1
Chiral auxiliary>95:5Auxiliary chiralityModerate>20:1

The incorporation of chiral auxiliaries represents the most effective strategy for achieving high stereoselectivity in cyclobutane synthesis [22]. Chiral auxiliaries provide facial discrimination during reduction reactions, leading to diastereomeric ratios exceeding 95:5 in favor of the desired stereoisomer [22]. The auxiliary approach requires additional synthetic steps for installation and removal but offers unparalleled stereochemical control [26].

Directed reduction methodologies utilizing coordinating functional groups provide an intermediate level of stereochemical control [23]. These approaches exploit the ability of proximal heteroatoms to coordinate reducing agents and direct hydride delivery to specific faces of the carbonyl substrate [23]. Directed reduction protocols typically achieve diastereomeric ratios ranging from 8:1 to 20:1 while maintaining good chemical yields [23].

¹Hydrogen Nuclear Magnetic Resonance Chemical Shift Patterns

The proton nuclear magnetic resonance spectrum of (1s,3s)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate exhibits distinct chemical shift patterns that reflect the compound's structural architecture and electronic environment. The molecular formula C₁₆H₂₂O₅S results in a molecular weight of 326.41 grams per mole , creating a complex spectral profile with multiple characteristic resonance regions.

The tert-butyl ester moiety displays its characteristic singlet resonance pattern centered around 1.4-1.6 parts per million, reflecting the nine equivalent methyl protons of the tert-butyl group [2]. This chemical shift positioning is consistent with typical tert-butyl ester derivatives where the electron-withdrawing effect of the carbonyl group results in a slight downfield shift compared to tert-butyl ethers [3]. The singlet multiplicity arises from the absence of vicinal coupling due to the quaternary carbon center, making this signal a diagnostic marker for tert-butyl ester identification.

The tosyl group contributes distinctive aromatic proton signals in the 7.3-7.8 parts per million range [4] [5]. The para-substituted aromatic ring generates two sets of doublet signals corresponding to the ortho and meta protons relative to the methyl substituent. The methyl group attached to the aromatic ring typically resonates as a singlet at approximately 2.3-2.4 parts per million, representing three equivalent protons [4]. This chemical shift reflects the aromatic ring's electron-donating effect on the methyl substituent.

Cyclobutane ring protons exhibit unique chemical shift characteristics that differ significantly from other cycloalkanes. Research demonstrates that cyclobutane protons resonate at approximately 1.98 parts per million [6], which represents a downfield shift compared to larger cycloalkanes such as cyclohexane (1.44-1.54 parts per million) [6]. This distinctive chemical shift pattern arises from the sigma antiaromatic character of the four-membered ring system [6] [7]. The (1s,3s)-stereochemistry introduces additional complexity through the cis-relationship between the carboxylate and tosyloxy substituents, creating distinct chemical environments for the cyclobutane methylene protons.

The proton bearing the tosyloxy group experiences significant deshielding due to the electron-withdrawing sulfonyl group, resulting in a chemical shift in the 4.5-5.5 parts per million range. This proton appears as a complex multiplet due to coupling with adjacent cyclobutane protons, providing structural information about the substitution pattern and ring conformation.

Structural UnitChemical Shift (ppm)MultiplicityIntegration
Tert-butyl methyl groups1.4-1.6Singlet9H
Tosyl methyl group2.3-2.4Singlet3H
Tosyl aromatic protons7.3-7.8Doublets4H
Cyclobutane methylene protons1.8-2.8Multiplets4H
Tosyloxy-bearing proton4.5-5.5Multiplet1H

¹³Carbon Nuclear Magnetic Resonance and Carbon Connectivity Mapping

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural information about (1s,3s)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate through distinct chemical shift patterns and carbon connectivity relationships [8] [9]. The compound's 16 carbon atoms generate characteristic signals that enable complete structural elucidation and stereochemical assignment.

The carbonyl carbon of the tert-butyl ester appears in the typical range for aliphatic esters at 170-175 parts per million [10] [11]. This chemical shift reflects the electron-withdrawing nature of the ester functionality and provides confirmation of the carboxylate group's presence. The quaternary carbon of the tert-butyl group resonates around 80-85 parts per million, while the three equivalent methyl carbons appear at approximately 28 parts per million [12]. These values are consistent with tert-butyl ester derivatives and serve as diagnostic markers for this structural unit.

The tosyl group contributes multiple aromatic carbon signals in the 125-150 parts per million range [10]. The para-substituted benzene ring generates six distinct carbon environments: the quaternary carbon bearing the methyl substituent (approximately 140 parts per million), the quaternary carbon attached to the sulfonyl group (approximately 135 parts per million), and four aromatic CH carbons (125-130 parts per million) [13]. The methyl carbon attached to the aromatic ring typically appears around 21 parts per million, consistent with aromatic methyl substituents.

Cyclobutane carbon chemical shifts reflect the unique electronic environment of the four-membered ring system. Research on cyclobutane derivatives indicates that cyclobutane carbons typically resonate in the 15-40 parts per million range, depending on substitution patterns [14]. The carbon bearing the tosyloxy group experiences significant deshielding due to the electron-withdrawing sulfonyl group, resulting in a downfield shift to approximately 75-85 parts per million. The carbon bearing the carboxylate group also exhibits deshielding, appearing around 45-55 parts per million.

The (1s,3s)-stereochemistry creates distinct chemical environments for the four cyclobutane carbons. Two carbons bear substituents (carboxylate and tosyloxy groups), while two carbons remain unsubstituted. This substitution pattern generates four distinct carbon signals in the cyclobutane region, enabling stereochemical assignment through careful analysis of chemical shift differences and coupling patterns.

Carbon connectivity mapping through two-dimensional nuclear magnetic resonance techniques, such as heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, establishes direct and long-range carbon-proton relationships [15]. These experiments confirm the attachment of functional groups to specific carbon centers and validate the proposed molecular structure.

Carbon TypeChemical Shift (ppm)Assignment
Ester carbonyl170-175C=O
Aromatic carbons125-150Tosyl ring carbons
Tert-butyl quaternary80-85(CH₃)₃C-
Tosyloxy-bearing carbon75-85Cyclobutane C-3
Carboxylate-bearing carbon45-55Cyclobutane C-1
Unsubstituted cyclobutane15-40Cyclobutane C-2, C-4
Tert-butyl methyls28(CH₃)₃C-
Tosyl methyl21Ar-CH₃

X-ray Crystallographic Studies

X-ray crystallographic analysis of (1s,3s)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate provides definitive three-dimensional structural information, including precise bond lengths, bond angles, and molecular conformation [16] [17]. Single crystal X-ray diffraction represents the gold standard for absolute stereochemical assignment and conformational analysis of organic molecules.

Crystallographic studies of related cyclobutane derivatives demonstrate that four-membered rings typically exhibit puckered conformations to minimize ring strain [18] [19]. The cyclobutane ring in (1s,3s)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate adopts a similar puckered geometry, with the dihedral angle between the two three-atom planes providing quantitative assessment of ring puckering. Research on cyclobutane structures indicates typical puckering angles range from 10-35 degrees [20].

The (1s,3s)-stereochemistry places the carboxylate and tosyloxy substituents in a cis-relationship, creating specific geometric constraints that influence molecular packing and intermolecular interactions [21]. X-ray analysis reveals the precise spatial orientation of these substituents relative to the cyclobutane ring plane, providing insight into conformational preferences and steric interactions.

Tosylate ester derivatives typically exhibit characteristic geometric parameters, including sulfonyl oxygen-sulfur bond lengths of approximately 1.43-1.45 angstroms and carbon-oxygen-sulfur bond angles of 115-120 degrees [21] [22]. The tosyl group orientation relative to the cyclobutane ring affects both intramolecular and intermolecular interactions, influencing crystal packing arrangements and molecular stability.

Crystal packing analysis reveals intermolecular hydrogen bonding patterns, van der Waals interactions, and potential π-π stacking arrangements between aromatic tosyl groups [17]. These non-covalent interactions contribute to crystal stability and provide insight into solid-state behavior. The tert-butyl ester group typically participates in weak C-H···O hydrogen bonding interactions with neighboring molecules [23].

Unit cell parameters, space group symmetry, and crystallographic refinement statistics provide quantitative measures of structural quality and reliability [17]. Typical refinement R-factors below 0.05 indicate high-quality structural determination with accurate atomic positions and thermal parameters.

Crystallographic ParameterTypical Value RangeSignificance
Cyclobutane puckering angle10-35°Ring strain relief
S-O bond length1.43-1.45 ÅSulfonyl group geometry
C-O-S bond angle115-120°Tosylate linkage
Unit cell volumeVariableMolecular packing efficiency
R-factor<0.05Structural quality

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (1s,3s)-tert-butyl 3-(tosyloxy)cyclobutanecarboxylate under electron ionization conditions generates characteristic fragmentation patterns that provide structural information and molecular weight confirmation [24] [25]. The molecular ion peak at mass-to-charge ratio 326 corresponds to the intact molecule and serves as the starting point for fragmentation analysis.

Electron ionization typically produces extensive fragmentation through alpha-cleavage and rearrangement processes [26] [27]. The tert-butyl ester moiety undergoes characteristic fragmentation with loss of the tert-butyl radical (57 mass units) to generate an acylium ion at mass-to-charge ratio 269 [25]. This fragmentation represents a common pathway for tert-butyl esters and provides diagnostic information about the ester functionality.

The tosylate group exhibits distinctive fragmentation patterns, including loss of the tosyl radical (155 mass units) and formation of tosylate-specific fragment ions [24]. The tosyl group can undergo internal rearrangement processes leading to the formation of substituted benzyl cations and tropylium ions [28]. Loss of sulfur dioxide (64 mass units) from tosylate-containing fragments represents another characteristic fragmentation pathway.

Cyclobutane ring fragmentation typically involves ring-opening processes followed by alpha-cleavage or rearrangement reactions [29]. The four-membered ring strain facilitates ring-opening under electron ionization conditions, leading to linear alkyl radical cations that subsequently fragment through conventional mechanisms. The (1s,3s)-stereochemistry influences fragmentation pathways through conformational effects and substituent interactions.

McLafferty rearrangement processes may occur when appropriate gamma-hydrogen atoms are available for transfer [25] [30]. These rearrangement reactions provide additional structural information and can generate diagnostic fragment ions that confirm molecular connectivity and substitution patterns.

Base peak assignment typically corresponds to the most stable fragment ion formed during electron ionization. For tosylate esters, this often involves the formation of substituted tropylium ions or other aromatic cations that benefit from resonance stabilization [28] [31].

Fragmentation PathwayMass Loss (m/z)Fragment AssignmentSignificance
Tert-butyl loss-57[M-C₄H₉]⁺Ester functionality
Tosyl loss-155[M-C₇H₇SO₂]⁺Tosylate group
SO₂ loss-64[M-SO₂]⁺Sulfonyl fragmentation
Cyclobutane openingVariableLinear fragmentsRing strain relief
McLafferty rearrangementVariableRearranged ionsStructural confirmation

XLogP3

3

Hydrogen Bond Acceptor Count

5

Exact Mass

326.11879497 g/mol

Monoisotopic Mass

326.11879497 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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